molecular formula C6H12OS2 B8311129 1-Methylsulfanyl-1-methylsulfinylcyclobutane

1-Methylsulfanyl-1-methylsulfinylcyclobutane

Cat. No. B8311129
M. Wt: 164.3 g/mol
InChI Key: UUORUSHTHWLOMP-UHFFFAOYSA-N
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Patent
US04020171

Procedure details

Tetrahydrofuran (15 ml) was added to 1.01 g of potassium hydride, and with stirring under ice cooling, 1.044g of formaldehyde dimethyl mercaptal S-oxide was added dropwise. After stirring for 1 hour with ice cooling, 2.070g of 1,3-dibromopropane was added dropwise over the course of about 10 minutes. The mixture was stirred for 1 hour with ice cooling, and then for 17 hours at room temperature. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and then separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol) to afford 1.081g of cyclobutanone dimethyl mercaptal S-oxide and 199 mg of formaldehyde dimethyl mercaptal S-oxide, both as a light yellow oil. The yield was 78%. The physical properties were as follows:
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.044 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1C[CH2:4][CH2:3][CH2:2]1.[H-].[K+].[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:4][CH2:3][CH2:2]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.01 g
Type
reactant
Smiles
[H-].[K+]
Step Two
Name
Quantity
1.044 g
Type
reactant
Smiles
CSCS(C)=O
Step Three
Name
Quantity
2.07 g
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over the course of about 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour with ice cooling
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CSC1(CCC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.081 g
Name
Type
product
Smiles
CSCS(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04020171

Procedure details

Tetrahydrofuran (15 ml) was added to 1.01 g of potassium hydride, and with stirring under ice cooling, 1.044g of formaldehyde dimethyl mercaptal S-oxide was added dropwise. After stirring for 1 hour with ice cooling, 2.070g of 1,3-dibromopropane was added dropwise over the course of about 10 minutes. The mixture was stirred for 1 hour with ice cooling, and then for 17 hours at room temperature. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and then separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol) to afford 1.081g of cyclobutanone dimethyl mercaptal S-oxide and 199 mg of formaldehyde dimethyl mercaptal S-oxide, both as a light yellow oil. The yield was 78%. The physical properties were as follows:
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.044 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1C[CH2:4][CH2:3][CH2:2]1.[H-].[K+].[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:4][CH2:3][CH2:2]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.01 g
Type
reactant
Smiles
[H-].[K+]
Step Two
Name
Quantity
1.044 g
Type
reactant
Smiles
CSCS(C)=O
Step Three
Name
Quantity
2.07 g
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over the course of about 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour with ice cooling
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CSC1(CCC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.081 g
Name
Type
product
Smiles
CSCS(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04020171

Procedure details

Tetrahydrofuran (15 ml) was added to 1.01 g of potassium hydride, and with stirring under ice cooling, 1.044g of formaldehyde dimethyl mercaptal S-oxide was added dropwise. After stirring for 1 hour with ice cooling, 2.070g of 1,3-dibromopropane was added dropwise over the course of about 10 minutes. The mixture was stirred for 1 hour with ice cooling, and then for 17 hours at room temperature. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and then separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol) to afford 1.081g of cyclobutanone dimethyl mercaptal S-oxide and 199 mg of formaldehyde dimethyl mercaptal S-oxide, both as a light yellow oil. The yield was 78%. The physical properties were as follows:
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.044 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1C[CH2:4][CH2:3][CH2:2]1.[H-].[K+].[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:4][CH2:3][CH2:2]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.01 g
Type
reactant
Smiles
[H-].[K+]
Step Two
Name
Quantity
1.044 g
Type
reactant
Smiles
CSCS(C)=O
Step Three
Name
Quantity
2.07 g
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over the course of about 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour with ice cooling
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CSC1(CCC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.081 g
Name
Type
product
Smiles
CSCS(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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